molecular formula C19H19F3N2O2S B2424428 5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 861206-81-7

5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

Cat. No.: B2424428
CAS No.: 861206-81-7
M. Wt: 396.43
InChI Key: XCTPAYMTGVSIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline” has a molecular formula of C19H19F3N2O2S and an average mass of 396.427 Da . It is a chemical compound that can be used in various applications .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[1,2-a]quinoxaline core, which is substituted with a (4-methylphenyl)sulfonyl group and a trifluoromethyl group . The exact 3D structure can be obtained from specialized databases or through computational chemistry methods .

Scientific Research Applications

Antiproliferative Properties

5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline and its derivatives exhibit notable antiproliferative properties. Carullo et al. (2021) explored the synthesis of new 4,5-dihydropyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]quinoxalines, demonstrating their efficiency against GPER-expressing breast cancer cells. This highlights their potential in anticancer therapies, particularly in targeting specific receptors like GPER (Carullo et al., 2021).

Chemical Synthesis and Modification

The compound and its variants are subject to various synthesis and modification processes. For example, Xiaoqin Liu et al. (2018) achieved a metal-free hydrogenation of pyrrolo[1,2- a]quinoxalines, yielding hexahydropyrrolo[1,2- a]quinoxalines with high cis selectivities (Liu et al., 2018). Additionally, Didenko et al. (2015) synthesized new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one, expanding the scope of derivatives and their potential applications (Didenko et al., 2015).

Antibacterial Activities

Derivatives of this compound have been investigated for their antibacterial properties. Alavi et al. (2017) conducted a study on quinoxaline sulfonamides, revealing their effectiveness against bacteria like Staphylococcus spp. and Escherichia coli. This suggests potential applications in developing new antibacterial agents (Alavi et al., 2017).

Catalytic Processes in Synthesis

The compound's synthesis often involves catalytic processes. Yuehua Wang et al. (2016) developed an efficient catalytic asymmetric synthesis of 4,5-dihydropyrrolo[1,2- a ]quinoxalines, indicating the importance of catalysts in producing structurally diverse derivatives (Wang et al., 2016).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, research could be conducted to determine its safety and hazards. This compound could potentially have applications in various fields, depending on its properties and characteristics .

Properties

IUPAC Name

5-(4-methylphenyl)sulfonyl-7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2S/c1-13-4-7-16(8-5-13)27(25,26)24-12-15-3-2-10-23(15)17-9-6-14(11-18(17)24)19(20,21)22/h4-9,11,15H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTPAYMTGVSIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CCCN3C4=C2C=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.